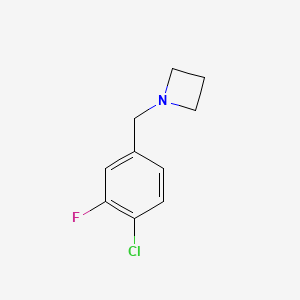
1-(4-Chloro-3-fluorobenzyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-fluorobenzyl)azetidine is a chemical compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
Métodos De Preparación
The synthesis of 1-(4-Chloro-3-fluorobenzyl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-fluorobenzyl chloride and azetidine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
1-(4-Chloro-3-fluorobenzyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the azetidine ring opens to form new products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-(4-Chloro-3-fluorobenzyl)azetidine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceuticals, particularly in the development of novel antibiotics and antiviral agents.
Materials Science: It is used in the synthesis of polymers and materials with unique properties, such as enhanced mechanical strength and thermal stability.
Biological Studies: The compound is studied for its interactions with biological molecules, providing insights into its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-3-fluorobenzyl)azetidine involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways involved in cell growth, apoptosis, and immune response, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
1-(4-Chloro-3-fluorobenzyl)azetidine can be compared with other similar compounds:
1-(3-Chloro-4-fluorobenzyl)azetidine: This compound has a similar structure but differs in the position of the chlorine and fluorine atoms, leading to different reactivity and biological activity.
Azetidine Derivatives: Other azetidine derivatives, such as those with different substituents on the benzyl ring, exhibit varying degrees of reactivity and stability, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C10H11ClFN |
|---|---|
Peso molecular |
199.65 g/mol |
Nombre IUPAC |
1-[(4-chloro-3-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11ClFN/c11-9-3-2-8(6-10(9)12)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
Clave InChI |
ZMEXZJDJCFVXGS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)CC2=CC(=C(C=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















